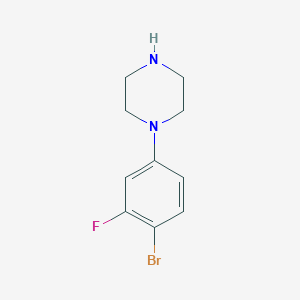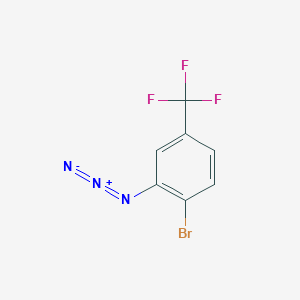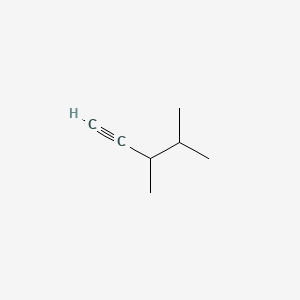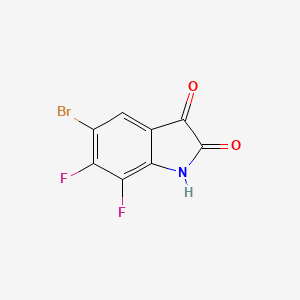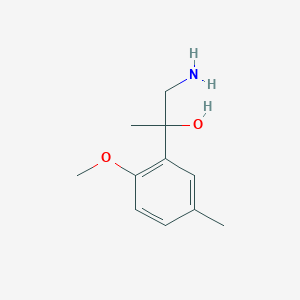
(2-Methylbutyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbutyl)hydrazine is an organic compound with the molecular formula C5H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutyl)hydrazine typically involves the reaction of 2-methylbutylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
2-Methylbutylamine+Hydrazine→this compound
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylbutyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazines .
Aplicaciones Científicas De Investigación
(2-Methylbutyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methylbutyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine: The parent compound, hydrazine, is a simple dihydrogen derivative.
Monomethylhydrazine: A derivative where one hydrogen atom is replaced by a methyl group.
Dimethylhydrazine: A derivative with two methyl groups replacing hydrogen atoms.
Uniqueness
(2-Methylbutyl)hydrazine is unique due to the presence of the 2-methylbutyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C5H14N2 |
|---|---|
Peso molecular |
102.18 g/mol |
Nombre IUPAC |
2-methylbutylhydrazine |
InChI |
InChI=1S/C5H14N2/c1-3-5(2)4-7-6/h5,7H,3-4,6H2,1-2H3 |
Clave InChI |
MSRKJLYBJAVYEK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





